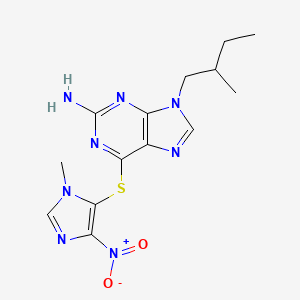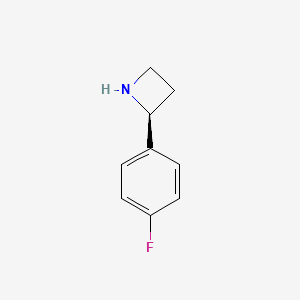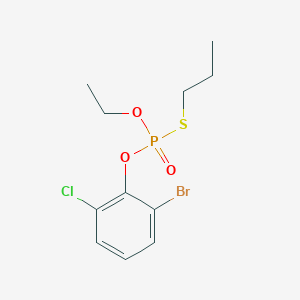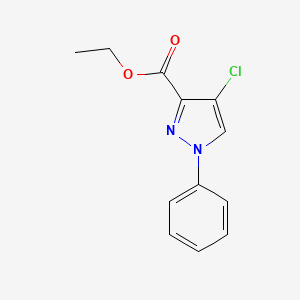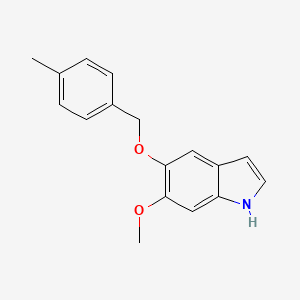
6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxy group at the 6th position and a 4-methylbenzyl group attached via an oxygen atom at the 5th position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the commercially available indole.
Methoxylation: The indole undergoes methoxylation at the 6th position using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Benzylation: The 5th position of the indole is then benzylated using 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and benzyl groups can be substituted under appropriate conditions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like benzyl chloride.
Major Products Formed
Oxidation: Formation of corresponding indole-quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with different functional groups.
Applications De Recherche Scientifique
6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-methylindole: Similar structure but with a methyl group at the 2nd position.
6-Methoxyindole: Lacks the benzyl group at the 5th position.
5-Bromo-6-methoxyindole: Contains a bromine atom instead of a benzyl group.
Uniqueness
6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole is unique due to the presence of both the methoxy group at the 6th position and the 4-methylbenzyl group at the 5th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
6-methoxy-5-[(4-methylphenyl)methoxy]-1H-indole |
InChI |
InChI=1S/C17H17NO2/c1-12-3-5-13(6-4-12)11-20-17-9-14-7-8-18-15(14)10-16(17)19-2/h3-10,18H,11H2,1-2H3 |
Clé InChI |
GWIPPQGVWJHNEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CN3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
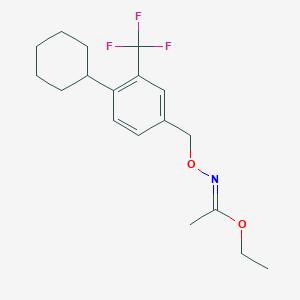

![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
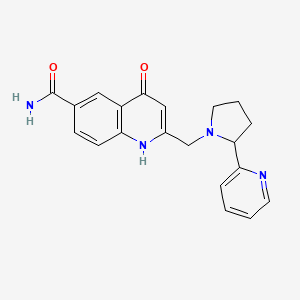

![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
